molecular formula C17H22N2O2 B241622 (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone

(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone

Cat. No. B241622
M. Wt: 286.37 g/mol
InChI Key: SWUXXTHMOOFNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone, also known as DI-Morph, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This molecule is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. In

Scientific Research Applications

(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has been studied for its potential applications in the field of medicine. It has been found to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects. (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has also been shown to have antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone is not fully understood, but it is thought to involve the inhibition of enzymes. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. The inhibition of monoamine oxidase can lead to an increase in the concentration of neurotransmitters such as serotonin and dopamine, which can improve mood.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antimicrobial activity against several bacterial and fungal strains. In addition, (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone is its ability to inhibit multiple enzymes, which can lead to a broad range of therapeutic effects. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone. One area of interest is its potential as a treatment for Alzheimer's disease, given its ability to improve cognitive function in animal models. Another area of interest is its potential as an antimicrobial agent, given its activity against several bacterial and fungal strains. Additionally, further research is needed to fully understand the mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone involves the reaction of 2,3-dimethylindole and 3,5-dimethylmorpholine with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux in acetic acid for several hours, resulting in the formation of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone as a white solid. The yield of this reaction is typically around 70%.

properties

Product Name

(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-(3,5-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C17H22N2O2/c1-10-8-21-9-11(2)19(10)17(20)14-5-6-16-15(7-14)12(3)13(4)18-16/h5-7,10-11,18H,8-9H2,1-4H3

InChI Key

SWUXXTHMOOFNAZ-UHFFFAOYSA-N

SMILES

CC1COCC(N1C(=O)C2=CC3=C(C=C2)NC(=C3C)C)C

Canonical SMILES

CC1COCC(N1C(=O)C2=CC3=C(C=C2)NC(=C3C)C)C

Origin of Product

United States

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